methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Addition of the Methoxybenzylamino Group: This step involves the reaction of the pyrazole derivative with a methoxybenzylamine under conditions that promote the formation of the imine or enamine linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamino group, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the imine or enamine linkage, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s pyrazole core is known for its activity in various biological systems. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.
Medicine
In medicine, methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Its structure allows for interaction with various biological targets, making it a candidate for therapeutic development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole core can inhibit enzyme activity by binding to the active site, while the fluorophenyl and methoxybenzylamino groups enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-chlorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-bromophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-methylphenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
The uniqueness of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the methoxybenzylamino group provides additional sites for interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound notable for its unique structural features, including a pyrazole ring and various functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H24FN3O4, with a molecular weight of approximately 377.4 g/mol. The compound's structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C18H24FN3O4 |
Molecular Weight | 377.4 g/mol |
IUPAC Name | Methyl [(4Z)-1-(4-fluorophenyl)-... |
Canonical SMILES | CCOCCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC |
Anti-inflammatory Effects
Research indicates that compounds similar to methyl [(4Z)-1-(4-fluorophenyl)-... exhibit significant anti-inflammatory properties. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies demonstrated that certain pyrazole derivatives had IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that methyl [(4Z)-... may possess comparable activity due to its structural similarities .
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented, with several studies highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, the introduction of fluorine in the phenyl group may enhance the compound's binding affinity to target proteins involved in cancer progression .
The mechanism of action for methyl [(4Z)-1-(4-fluorophenyl)-...] likely involves interactions with specific enzymes or receptors within biological systems. The compound may act as an inhibitor or modulator of key pathways related to inflammation and cancer cell proliferation. Further studies are necessary to elucidate these mechanisms fully.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study assessed various pyrazole derivatives for their COX inhibitory activity, revealing that compounds like PYZ16 exhibited high selectivity and potency against COX-II .
- Anticancer Activity Evaluation : Research on structurally similar compounds indicated promising results in inhibiting cancer cell lines, emphasizing the potential for methyl [(4Z)-...] in therapeutic applications .
Comparative Analysis
To better understand the biological activity of methyl [(4Z)-...], a comparison with other known pyrazole derivatives is useful:
Compound Name | Structure | Notable Features |
---|---|---|
Pyrazole Derivative A | Structure A | Known for anti-inflammatory properties |
Pyrazole Derivative B | Structure B | Exhibits anticancer activity |
Methyl Pyrazole Acetate | Structure C | Simpler structure but lacks fluorine substitution |
This comparison highlights how the unique combination of functional groups in methyl [(4Z)-...] may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C22H22FN3O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H22FN3O4/c1-14(24-13-15-5-4-6-18(11-15)29-2)21-19(12-20(27)30-3)25-26(22(21)28)17-9-7-16(23)8-10-17/h4-11,25H,12-13H2,1-3H3 |
InChI Key |
GZGMXSPEHDDELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.